1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide is a chemical compound with the molecular formula C9H5NO4. It is a derivative of isoindole and is known for its unique structural properties, which make it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,4-benzenetricarboxylic acid with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: A closely related compound with similar structural properties.
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Another derivative with distinct biological activities.
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
61894-76-6 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1,3-dihydroxy-N-imino-2H-isoindole-5-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-12-7(13)4-1-2-5-6(3-4)9(15)11-8(5)14/h1-3,10-11,14-15H |
InChI Key |
UZIHCDDEKJRYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1C(=O)N=N)O)O |
Origin of Product |
United States |
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